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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B610817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitor SGI-7079 and its cross-reactivity

with the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. The information

presented herein is intended to support research and development efforts by providing

objective data on the inhibitor's performance and detailed experimental context.

Data Presentation: Inhibitor Activity Profile
SGI-7079 is a potent, ATP-competitive inhibitor of AXL kinase.[1] While initially identified as an

AXL inhibitor, studies have shown that it also exhibits inhibitory activity against the other

members of the TAM kinase family, MER and TYRO3.[2][3] Available data on the inhibitory

activity of SGI-7079 against these kinases are summarized below.
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Kinase Target Parameter Value (nM) Notes

AXL IC50 58

The concentration of

SGI-7079 required to

inhibit 50% of AXL

kinase activity in vitro.

[2]

Ki 5.7

The inhibition

constant, indicating

the binding affinity of

SGI-7079 to AXL.[2]

MER IC50 Data not available

Described as being

inhibited "similarly as

AXL," but specific

quantitative data from

a direct comparative

assay is not readily

available in the

reviewed literature.[2]

TYRO3 IC50 Data not available

Described as being

inhibited "similarly as

AXL," but specific

quantitative data from

a direct comparative

assay is not readily

available in the

reviewed literature.[2]

Note to Researchers: The lack of publicly available, head-to-head IC50 values for SGI-7079
against all three TAM kinases under identical experimental conditions makes a precise

quantitative comparison challenging. The statement that MER and TYRO3 are inhibited

"similarly as AXL" suggests a comparable potency, but researchers should independently verify

the inhibitory activity of SGI-7079 against all three kinases in their specific assay systems.

TAM Kinase Signaling Pathway
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The TAM kinases (TYRO3, AXL, MER) are a family of receptor tyrosine kinases that play

crucial roles in various cellular processes, including cell proliferation, survival, adhesion, and

migration.[4] They are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein

S.[5] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream

signaling cascades. Key pathways activated by TAM kinases include the PI3K/AKT,

MAPK/ERK, and NF-κB pathways, which are critical in both normal physiology and in the

context of cancer.[6]
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Caption: TAM Kinase Signaling and Inhibition by SGI-7079.
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Experimental Protocols
To aid in the independent verification and further investigation of SGI-7079's cross-reactivity, a

representative protocol for an in vitro kinase inhibition assay is provided below. This protocol is

based on established methodologies for determining the IC50 values of kinase inhibitors.[7][8]

[9]

In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the concentration of SGI-7079 required to inhibit 50% of the kinase

activity of TYRO3, AXL, and MER.

Materials:

Recombinant human TYRO3, AXL, and MER kinase domains

SGI-7079 (stock solution in DMSO)

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

[γ-³²P]ATP

Non-radiolabeled ("cold") ATP

96-well plates

Phosphocellulose paper or membrane

Scintillation counter and scintillation fluid

Phosphoric acid (for wash steps)

Procedure:

Prepare Kinase Reactions:
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In a 96-well plate, prepare serial dilutions of SGI-7079 in kinase assay buffer. Include a

DMSO-only control (vehicle).

Add the recombinant kinase (TYRO3, AXL, or MER) to each well at a predetermined

optimal concentration.

Add the kinase-specific substrate to each well.

Initiate Kinase Reaction:

Prepare an ATP mixture containing a final concentration of both [γ-³²P]ATP (e.g., 10 µCi

per reaction) and non-radiolabeled ATP (e.g., 10 µM). The concentration of non-

radiolabeled ATP should be at or near the Km for the specific kinase, if known.

Initiate the kinase reaction by adding the ATP mixture to each well.

Incubation:

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30

minutes). The incubation time should be within the linear range of the kinase reaction.

Stop Reaction and Capture Substrate:

Stop the reaction by spotting a portion of the reaction mixture from each well onto a

phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the

unincorporated [γ-³²P]ATP will not.

Washing:

Wash the filter mat multiple times with phosphoric acid (e.g., 0.75%) to remove any

unbound [γ-³²P]ATP.

Perform a final wash with acetone and allow the filter mat to dry completely.

Quantification:

Cut out the individual filter spots and place them in scintillation vials with scintillation fluid.
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Measure the amount of incorporated ³²P using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each SGI-7079 concentration relative to

the vehicle (DMSO) control.

Plot the percentage of inhibition against the logarithm of the SGI-7079 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

This guide provides a foundational overview of the cross-reactivity of SGI-7079 with TAM

kinases. For critical applications, it is imperative that researchers perform their own detailed

characterization of this and other inhibitors within their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SGI-7079: A Comparative Analysis of Cross-reactivity
with TAM Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610817#cross-reactivity-of-sgi-7079-with-other-tam-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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